molecular formula C8H8BrClF3NO B13594441 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride CAS No. 2803862-08-8

1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride

Cat. No.: B13594441
CAS No.: 2803862-08-8
M. Wt: 306.51 g/mol
InChI Key: GVZAUGXZBXZZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanamine hydrochloride is a halogenated aryl methanamine derivative with a hydrochloride salt. Its structure features a benzene ring substituted with a bromo group at position 3 and a trifluoromethoxy group at position 5, linked to a methanamine moiety. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and agrochemical applications.

Properties

CAS No.

2803862-08-8

Molecular Formula

C8H8BrClF3NO

Molecular Weight

306.51 g/mol

IUPAC Name

[3-bromo-5-(trifluoromethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H7BrF3NO.ClH/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12;/h1-3H,4,13H2;1H

InChI Key

GVZAUGXZBXZZFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)CN.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with a phenyl derivative bearing a trifluoromethoxy substituent. The trifluoromethoxy group (–OCF3) is introduced via nucleophilic substitution or fluorination reactions on a suitable phenolic intermediate. Bromination is then performed selectively at the 3-position relative to the trifluoromethoxy group.

Introduction of the Methanamine Group

The methanamine group attached to the phenyl ring is introduced through a multi-step process that may involve:

  • Formation of a benzyl halide intermediate by chloromethylation or bromomethylation of the aromatic ring
  • Subsequent nucleophilic substitution of the halide with ammonia or an amine source to yield the benzylamine derivative
  • Conversion of the free amine to the hydrochloride salt by treatment with hydrochloric acid

Representative Preparation Steps

The following table summarizes a typical preparation sequence based on available research data and analogous fluorinated aromatic amine syntheses:

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Bromination Bromine or N-bromosuccinimide (NBS) in suitable solvent Selective 3-bromo substitution on trifluoromethoxyphenyl ring 85-90
2 Chloromethylation Formaldehyde + HCl or paraformaldehyde + HCl Formation of benzyl chloride intermediate 80-85
3 Amination Ammonia or ammonium hydroxide in solvent Conversion to benzylamine derivative 75-80
4 Salt formation Treatment with HCl in ether or aqueous medium Formation of methanamine hydrochloride salt >95

Notes on Reaction Conditions

  • Bromination is typically controlled at low temperature (0–5 °C) to avoid polybromination.
  • Chloromethylation is performed under acidic conditions, often with paraformaldehyde and HCl gas or aqueous HCl.
  • Amination is generally carried out under reflux with excess ammonia to ensure complete substitution.
  • The final hydrochloride salt is crystallized from suitable solvents to enhance purity and stability.

Research Findings and Optimization

Yield and Purity Considerations

  • The overall yield for the multi-step synthesis can range from 50% to 70%, depending on reaction scale and purification methods.
  • Purity is typically confirmed by NMR, mass spectrometry, and elemental analysis, with purity levels exceeding 98% for research-grade material.
  • The trifluoromethoxy substituent imparts significant electron-withdrawing effects, influencing reactivity and regioselectivity during halogenation and substitution steps.

Industrial Feasibility

  • The synthetic route is amenable to scale-up, with reactions conducted in standard organic solvents and using conventional reagents.
  • The formation of the hydrochloride salt improves handling and storage stability, which is advantageous for industrial and research applications.

Comparative Table: Preparation Methods for Related Compounds

Compound Key Functional Groups Preparation Highlights Reference Yield (%) Notes
3-Bromo-5-(trifluoromethoxy)benzylamine hydrochloride Bromine, trifluoromethoxy, amine HCl salt Bromination → chloromethylation → amination → salt formation 50-70 Requires careful control of bromination
3-Bromo-5-trifluoromethylaniline (related intermediate) Bromine, trifluoromethyl, amine Acetylation → nitration → deacetylation → reduction 43 Patent CN101168510A details industrial process

Note: The preparation of 3-bromo-5-trifluoromethylaniline, a structurally related intermediate, has been well-documented in patent CN101168510A, which describes a five-step process including acetylation, nitration, deacetylation, deamination, and reduction with an overall yield of 43%. This methodology informs analogous strategies for the trifluoromethoxy analog.

Summary of Key Preparation Techniques

  • Selective Bromination: Achieved using bromine or NBS under controlled temperature to install bromine at the 3-position.
  • Chloromethylation: Employing formaldehyde and hydrochloric acid to introduce the benzyl chloride intermediate.
  • Amination: Nucleophilic substitution with ammonia to yield benzylamine.
  • Salt Formation: Conversion to hydrochloride salt enhances stability and facilitates purification.

Chemical Reactions Analysis

1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanamine hydrochloride is a complex chemical compound with a unique combination of bromine, trifluoromethoxy, and methanamine functionalities. Its molecular formula is C₈H₈BrClF₃NO, and it has a molecular weight of 306.51 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, making it suitable for various chemical and biological applications.

Potential Applications

1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanamine hydrochloride can be used in different fields, including:

  • Biological Research Research into the biological activity of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanamine hydrochloride has indicated potential interactions with various biomolecules. The compound may influence enzyme activities or receptor functions, although specific pathways and molecular targets are still under investigation. Its unique trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.
  • Medicinal Chemistry As a lead compound for developing new pharmaceuticals targeting various diseases.
  • Synthesis of Chemical Compounds These reactions are facilitated by common reagents like palladium catalysts and boronic acids, with the products varying based on the reaction conditions.

Mechanism of Action

The mechanism of action of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Structural Features Reference
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanamine hydrochloride C₈H₇BrF₃NO·HCl* ~306.5 (estimated) Br (3), CF₃O (5) 3,5-Disubstituted benzene; methanamine backbone
1-[3-Chloro-4-ethoxy-5-methoxyphenyl]methanamine hydrochloride C₁₀H₁₅Cl₂NO₂ 252.14 Cl (3), ethoxy (4), methoxy (5) 3,4,5-Trisubstituted benzene; ethoxy and methoxy groups
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride C₁₁H₁₂F₃NO·HCl 267.68 CF₃O (4) Cyclopropyl spacer; para-substituted trifluoromethoxy
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride C₉H₉BrClN₃O 306.55 Br (3) Oxadiazole ring; bromophenyl substitution
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride C₈H₈BrF₃N·HCl 303.46 Br (3) Trifluoroethylamine backbone; chiral center
1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride C₉H₁₀F₃NO·HCl 249.64 CF₃O (3) Ethylamine chain; meta-substituted trifluoromethoxy
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine C₈H₇ClF₃NO 225.60 Cl (3), CF₃O (4) 3,4-Disubstituted benzene; free base form

*Estimated molecular weight based on structural analogs.

Key Differences and Implications

Substituent Positions: The 3,5-disubstitution pattern in the target compound contrasts with 3,4-disubstitution in ’s analog. Cyclopropyl-containing analogs (e.g., and ) introduce rigidity, which may enhance metabolic stability compared to flexible methanamine backbones .

Halogen vs. Trifluoromethoxy groups are stronger electron-withdrawing groups than methoxy or ethoxy, reducing electron density on the aromatic ring and influencing reactivity in cross-coupling reactions .

Backbone Modifications :

  • Oxadiazole rings () and trifluoroethylamine chains () introduce distinct pharmacophoric features. Oxadiazoles are common in antimicrobial agents, while trifluoroethylamines are prevalent in CNS-targeting drugs .

Salt Forms: Hydrochloride salts (most compounds) improve aqueous solubility, critical for bioavailability. Free bases (e.g., ) may be used in non-polar synthetic environments .

Biological Activity

1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanamine hydrochloride (CAS No. 1237535-89-5) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11BrF3N
  • Molecular Weight : 282.1 g/mol
  • Synonyms : 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenemethanamine

Biological Activity Overview

The biological activity of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanamine hydrochloride has been primarily investigated in the context of its anticancer properties and interactions with various biomolecules.

Anticancer Properties

Research indicates that compounds containing trifluoromethoxy and bromo groups often exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells. The presence of electron-withdrawing groups like trifluoromethoxy enhances the potency of these compounds by improving their lipophilicity, which facilitates cellular uptake .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 Value (µM)Mechanism of Action
Compound AMCF-70.48Apoptosis induction via caspase activation
Compound BU-9371.54Cell cycle arrest at G1 phase
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanamine hydrochlorideCEM-13TBDTBD

The mechanism through which 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanamine hydrochloride exerts its biological effects likely involves:

  • Interaction with Protein Targets : The trifluoromethoxy group enhances binding affinity to specific proteins, potentially influencing pathways related to cell proliferation and apoptosis.
  • Induction of Apoptosis : Similar compounds have been shown to activate caspases, leading to programmed cell death in cancer cells .

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives containing trifluoromethoxy groups, demonstrating their enhanced biological activity against several cancer cell lines. These findings suggest that the structural features of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanamine hydrochloride may contribute to its potential as an anticancer agent .

Another investigation focused on the pharmacokinetics and efficacy of related compounds, revealing promising results in terms of tumor growth inhibition and selectivity towards cancerous tissues. The study emphasized the importance of further modifications to optimize the biological profile of these compounds .

Q & A

Q. What are the optimized synthetic pathways for 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanamine hydrochloride?

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach starts with bromination and trifluoromethoxylation of a precursor, followed by reductive amination to introduce the methanamine group. For example, analogous syntheses (e.g., for [2-bromo-5-(trifluoromethyl)phenyl]methanamine) involve reacting intermediates in methyl tert-butyl ether with sodium hydroxide to achieve phase separation and purification . Key optimization steps include:

  • Catalyst selection : Palladium catalysts for cross-coupling reactions to install bromo/trifluoromethoxy groups.
  • Temperature control : Maintaining sub-0°C conditions during bromination to avoid side reactions.
  • Purification : Recrystallization from ethanol/water mixtures to enhance purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires:

  • Multinuclear NMR :
    • ¹H NMR to resolve aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 2.5–3.5 ppm).
    • ¹⁹F NMR for trifluoromethoxy group identification (δ -55 to -60 ppm).
    • ¹³C NMR to confirm quaternary carbons adjacent to bromine and trifluoromethoxy groups.
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak ([M+H]⁺ at m/z 314.0) .
  • X-ray crystallography : For absolute configuration determination if crystalline derivatives are obtained .

Q. How should the compound be stored to ensure stability?

The hydrochloride salt is hygroscopic and thermally sensitive. Recommended protocols:

  • Short-term : Store in airtight containers at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the trifluoromethoxy group .
  • Long-term : Lyophilize and keep at -20°C with desiccants (silica gel). Stability studies indicate <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How do the bromo and trifluoromethoxy substituents influence regioselectivity in further functionalization?

The bromo group acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethoxy group is electron-withdrawing, directing electrophilic substitution to the para position. For example:

  • Pd-catalyzed couplings : Bromine at the 3-position facilitates substitution with aryl/heteroaryl boronic acids (e.g., 5-(trifluoromethoxy)phenylboronic acid) .
  • Nitration/Sulfonation : Electrophiles attack the 4-position relative to the trifluoromethoxy group, as observed in analogous compounds .

Q. What computational methods predict reactivity in catalytic transformations?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model:

  • Transition states : For Pd-catalyzed couplings, predicting activation barriers for bromine displacement.
  • Electrostatic potential maps : Highlighting nucleophilic/electrophilic regions influenced by the trifluoromethoxy group .
  • Solvent effects : COSMO-RS simulations to optimize reaction media (e.g., THF vs. DMF) .

Q. How can contradictory NMR data in literature be resolved?

Discrepancies often arise from solvent deuteration or pH variations. Best practices include:

  • Standardized conditions : Use deuterated DMSO or CDCl₃ with 0.1% TMS for benchmarking.
  • pH adjustment : The hydrochloride salt’s amine group (pKa ~8.5) may protonate in D₂O, shifting peaks; compare data at neutral vs. acidic pH .

Q. What HPLC conditions separate the compound from synthetic byproducts?

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).
  • Elution : 20–80% B over 20 minutes; retention time ~12.5 minutes (UV detection at 254 nm) .

Applications in Medicinal Chemistry

Q. What in vitro models assess its bioactivity as a pharmacophore?

  • Receptor binding assays : Screen against serotonin/dopamine transporters (hSERT/hDAT) due to structural similarity to psychoactive amines .
  • CYP450 inhibition : Evaluate metabolic stability using human liver microsomes (HLMs) .
  • Solubility profiling : Use PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.